
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the condensation of 2-aminobenzenethiol with a suitable electrophile . The methoxybenzamide group could potentially be introduced through a subsequent step, such as a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the compound’s molecular weight, the connectivity of its atoms, and its three-dimensional structure .Chemical Reactions Analysis
The reactivity of a compound can be predicted based on its functional groups. For example, the benzothiazole core is aromatic and therefore relatively stable, while the amide group could potentially undergo hydrolysis or participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and pKa, can be predicted using computational methods or determined experimentally .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide and its derivatives have been synthesized and characterized, revealing significant insights into their molecular structure and properties. Prabukanthan et al. (2020) conducted a comprehensive study on the synthesis, crystal growth, and structural analysis of this heterocyclic organic compound. Their research highlights the compound's optical and thermal properties, alongside its potential in biological and Non-Linear Optical (NLO) applications, demonstrating a significant SHG efficiency which is 3.5 times greater than potassium dihydrogen phosphate (KDP) (Prabukanthan et al., 2020).
Biological Activities
Benzothiazole derivatives exhibit a broad spectrum of biological activities, which have been the focus of numerous studies:
- Anticancer Activity : Havrylyuk et al. (2010) explored several novel 4-thiazolidinones with benzothiazole moiety for their antitumor potential. Some compounds displayed significant activity against various cancer cell lines, underscoring the therapeutic potential of benzothiazole derivatives in oncology (Havrylyuk et al., 2010).
- Antimicrobial Activity : Research by Patel et al. (2011) on new pyridine derivatives incorporating a benzothiazole structure demonstrated modest antimicrobial effectiveness against bacteria and fungi, highlighting the compound's potential in addressing microbial infections (Patel et al., 2011).
Anticancer Agents and PET Radiotracers
Further research has delved into the modification of benzothiazole compounds for enhanced anticancer activity and their application as Positron Emission Tomography (PET) radiotracers. For instance, Gao et al. (2018) synthesized carbon-11-labeled CK1 inhibitors based on a benzothiazole scaffold, offering promising tools for Alzheimer's disease imaging (Gao et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The development of new pharmaceuticals is a long and complex process that involves not only the synthesis and characterization of new compounds, but also preclinical and clinical testing . Future research on “N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide” could involve further studies on its synthesis, characterization, and biological activity, as well as the development of methods for its large-scale production .
Propiedades
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-9-7-8-11(17)14-13(9)18-16(22-14)19-15(20)10-5-3-4-6-12(10)21-2/h3-8H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJLFZQILLNDAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2799574.png)
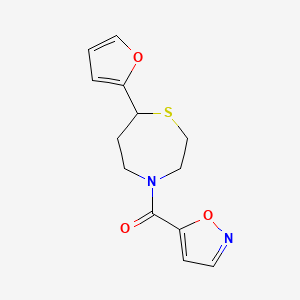
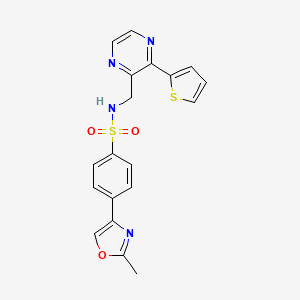

![1-(4-fluorophenyl)-N-methyl-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2799578.png)
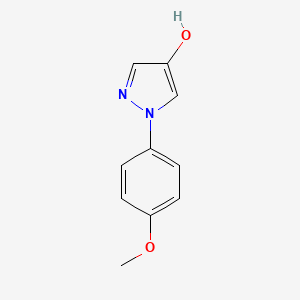

![2-Methyl-4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2799586.png)
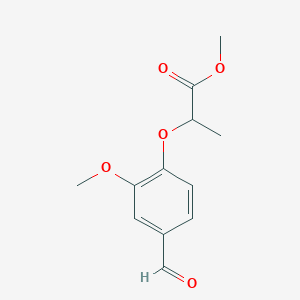
![methyl 4-(2,5-dioxo-6-phenethyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2799589.png)
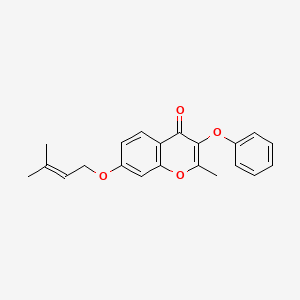

![N-Prop-2-ynyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]but-2-yn-1-amine](/img/structure/B2799592.png)
![2-(7-Cyclopentyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2799596.png)